molecular formula C21H20F3NO4 B1390768 Fmoc-5,5,5-trifluoro-DL-leucine CAS No. 777946-04-0

Fmoc-5,5,5-trifluoro-DL-leucine

Cat. No. B1390768
CAS RN: 777946-04-0
M. Wt: 407.4 g/mol
InChI Key: QITBKIGOBMSJBN-UHFFFAOYSA-N
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Description

Fmoc-5,5,5-trifluoro-DL-leucine is an unusual amino acid and an analog of Alanine, Glycine, Valine, and Leucine . It is often used in peptide synthesis . The molecular formula of this compound is C21H20F3NO4 and its molecular weight is 407.4 .


Synthesis Analysis

This compound is used in peptide synthesis . It is also used in the production of highly fluorinated peptides .


Molecular Structure Analysis

The molecular structure of this compound consists of 21 carbon atoms, 20 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms .


Chemical Reactions Analysis

This compound is used in solution phase peptide synthesis . It can be incorporated into the coiled-coil peptides to increase their thermal stability .

Scientific Research Applications

  • PPARγ Ligand with Insulin-Sensitizing Activity : Fmoc-L-Leucine, a variant of Fmoc-5,5,5-trifluoro-DL-leucine, acts as a peroxisome proliferator-activated receptor gamma (PPARγ) ligand. It has been shown to improve insulin sensitivity in various mouse models, including normal, diet-induced glucose-intolerant, and diabetic db/db mice. Its unique interaction with PPARγ results in selective activation of certain pathways, such as insulin sensitization, without promoting adipogenesis (Rocchi et al., 2001).

  • Synthesis of Bioisosteres for Drug Design : The compound is crucial in the synthesis of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, a bioisostere of the leucine moiety in drug design. A large-scale preparation method for the N-Fmoc derivative of this compound has been developed, highlighting its significance in pharmaceutical synthesis (Han et al., 2019).

  • Study of Molecular Structure with NMR Spectroscopy : Fmoc-protected amino acids like Fmoc-L-leucine have been used in one- and two-dimensional solid-state nuclear magnetic resonance (NMR) spectroscopy studies. This research aids in understanding the structural details of amino acids and peptides at the molecular level (Keeler et al., 2017).

  • Peptide Synthesis and Applications in Material Science : Fmoc-amino acid surfactants, including FMOC-L-leucine, have been identified as effective surfactants with unique chiroptical properties. These compounds form bilayer structures and are instrumental in various applications, including material science (Vijay & Polavarapu, 2012).

  • Functionalization of Cellulose Whiskers : this compound is used in the functionalization of cellulose whiskers, demonstrating its utility in merging the properties of biocompatible materials for potential use in material science and bioengineering (Cateto & Ragauskas, 2011).

  • Antimicrobial Hydrogel Development : In medical applications, hydrogels based on Fmoc-phenylalanine and Fmoc-leucine have shown selective bactericidal activity against gram-positive bacteria, indicating their potential in anti-infective applications (Irwansyah et al., 2015).

Safety and Hazards

The hazards of Fmoc-5,5,5-trifluoro-DL-leucine have not been thoroughly investigated . It is recommended to handle all chemicals with caution and use proper protective equipment when handling chemicals . If inhaled, it is advised to remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen .

Future Directions

Fmoc-5,5,5-trifluoro-DL-leucine is an Fmoc protected leucine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It can be used to alter hydrophobicity, membrane affinity, and conformation of peptides . This suggests potential future directions in the field of proteomics and peptide synthesis.

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoro-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO4/c1-12(21(22,23)24)10-18(19(26)27)25-20(28)29-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITBKIGOBMSJBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661507
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5,5-trifluoroleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

777946-04-0
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5,5-trifluoroleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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